N-benzylthieno[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-14-12-11-6-7-17-13(11)16-9-15-12/h1-7,9H,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWLVBDVIYJPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327677 | |
| Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63893-42-5 | |
| Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Thieno[2,3-d]pyrimidine (B153573) Core
The construction of the thieno[2,3-d]pyrimidine scaffold is a critical step, and several reliable methods have been developed for this purpose. These pathways often begin with the synthesis of a substituted thiophene (B33073) ring, which is then used to build the fused pyrimidine (B1678525) ring.
The Gewald reaction is a versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes, which are crucial precursors for the thieno[2,3-d]pyrimidine core. nih.govarkat-usa.org This multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst like triethylamine (B128534) or piperidine. arkat-usa.orgscielo.brresearchgate.net
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization to form the 2-aminothiophene derivative. arkat-usa.org These precursors, possessing an amino group and a nitrile or ester group at adjacent positions, are perfectly functionalized for the subsequent annulation of the pyrimidine ring. nih.govresearchgate.net
Table 1: Examples of Gewald Reaction Components for Thiophene Synthesis
| Carbonyl Compound | Activated Nitrile | Base Catalyst | Resulting Precursor |
|---|---|---|---|
| Cyclohexanone | Malononitrile | Morpholine (B109124) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Acetone | Ethyl cyanoacetate | Diethylamine | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the thieno[2,3-d]pyrimidine core, particularly at the C4 position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group, such as a halogen, is present at the C2 or C4 positions. stackexchange.com The C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com
This reactivity is exploited by introducing a chlorine atom at the C4 position, creating 4-chlorothieno[2,3-d]pyrimidine (B15048). This intermediate is highly susceptible to substitution by various nucleophiles, including amines, alcohols, and thiols. ppublishing.orgnih.gov The reaction with amines, such as benzylamine (B48309), is a key step in producing a wide array of N-substituted thieno[2,3-d]pyrimidin-4-amines. ppublishing.org
The Dimroth rearrangement is an isomerization reaction characteristic of many nitrogen-containing heterocyclic systems, including the precursors to thieno[2,3-d]pyrimidines. nih.govwikipedia.org This rearrangement involves the opening of the heterocyclic ring followed by its re-closure, effectively swapping the positions of an endocyclic and an exocyclic heteroatom. nih.gov
In the context of thieno[2,3-d]pyrimidine synthesis, this approach can be used to convert an intermediate into the desired stable final structure. For instance, a 2-aminothiophene precursor can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an amidine, which then undergoes a Dimroth rearrangement-condensation with anilines or other amines to yield the corresponding 4-aminothieno[2,3-d]pyrimidine derivatives. scielo.brscielo.br This reaction can be catalyzed by acids or bases and is often accelerated by heat. nih.gov
Microwave-assisted organic synthesis has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including thieno[2,3-d]pyrimidines. nih.govnih.gov This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer side products. scielo.brnih.gov
Specific Synthesis of N-benzylthieno[2,3-d]pyrimidin-4-amine
The most direct and common method for synthesizing the title compound involves the reaction of a pre-formed, activated thieno[2,3-d]pyrimidine core with benzylamine.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The key intermediate, 4-chlorothieno[2,3-d]pyrimidine, is treated with benzylamine. ppublishing.org The highly reactive imidoyl chloride at the C4 position readily undergoes substitution by the nucleophilic amine. ppublishing.org
The reaction is generally carried out in a suitable solvent, such as 2-propanol or ethanol (B145695), and often in the presence of a base like triethylamine to neutralize the hydrogen chloride that is formed during the reaction. ppublishing.orgnih.gov The mixture is heated to ensure the reaction proceeds to completion, with high yields of the desired this compound product being reported. ppublishing.org
Table 2: Typical Reaction Conditions for this compound Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-chlorothieno[2,3-d]pyrimidine | Benzylamine | Triethylamine (TEA) | Ethanol | 80 °C | 93-98% ppublishing.org |
*Note: The synthesis described in reference nih.gov is for the isomeric N-benzylthieno[3,2-d]pyrimidin-4-amine, but the reaction principle is directly analogous.
Strategies for Functionalization and Derivatization
The thieno[2,3-d]pyrimidine scaffold serves as a versatile template for chemical modification, enabling the systematic exploration of its biological potential. As bioisosteres of quinazolines and purines, these compounds have attracted significant attention in medicinal chemistry. nih.govijacskros.com Strategies for functionalization and derivatization are primarily driven by the goal of elucidating structure-activity relationships (SAR) to develop potent and selective agents for various therapeutic targets. Key modifications involve the introduction of diverse substituents at various positions of the bicyclic core, alteration of the N-substituent at the 4-position, and modifications to the fused ring system itself.
Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies
The systematic introduction of substituents onto the this compound core is a cornerstone of SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. Modifications are typically explored at the 2-position of the pyrimidine ring and the 5- and 6-positions of the thiophene ring.
A common synthetic precursor for these modifications is 2,4-dichlorothieno[2,3-d]pyrimidine (B102914), which is often prepared from the corresponding 2,4-dihydroxy derivative by treatment with phosphorus oxychloride (POCl₃). ijacskros.comultraphysicalsciences.org This dichloro intermediate allows for sequential, position-selective substitution. For instance, the 4-chloro group is generally more reactive, allowing for the introduction of the N-benzylamine moiety, followed by substitution at the 2-position.
Research has shown that introducing various aryl groups at the 2-position and different substituents on the N-phenyl ring (in N-phenylthieno[2,3-d]pyrimidin-4-amines) significantly impacts biological activity. For example, in a series of compounds designed as FGFR1 inhibitors, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol were identified as highly potent inhibitors. nih.gov Similarly, studies on atypical protein kinase C (aPKC) inhibitors revealed that a range of potencies could be achieved by varying substituents. nih.gov
The thiophene ring is also a key site for modification. For instance, the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has been explored to probe antimicrobial activity. pensoft.net In another study, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine, with some derivatives showing potent anti-proliferative effects against cancer cell lines. nih.gov These studies highlight the importance of substituents on the thiophene moiety for modulating biological effects.
| Compound Series | Position of Substitution | Substituents Explored | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|---|---|
| N-Phenylthieno[2,3-d]pyrimidin-4-amines | Thiophene Ring (Position 5 or 6) | Phenyl | FGFR1 Inhibition | A 3-hydroxyphenyl group on the 4-amino moiety combined with a phenyl group at position 5 or 6 resulted in potent inhibition. | nih.gov |
| Tricyclic thieno[2,3-d]pyrimidines | Varies | Various alkyl and aryl groups | aPKC Inhibition | A range of potencies was observed, with one derivative (7l) showing a favorable selectivity profile against a panel of kinases. | nih.gov |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Position 2 and 3 | Aromatic aldehydes and benzylamine derivatives | Anticancer | Compound 15, with specific substitutions, exhibited the strongest anti-proliferative effect against A549 lung cancer cells. | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4-diones | Position 5 and 6 | Aminomethyl and aminophenyl groups | GnRH Receptor Antagonism | A 2-(2-pyridyl)ethyl group on the 5-aminomethyl function and hydrophobic substituents on the 6-(4-aminophenyl) group were preferred. | nih.gov |
| Thieno[2,3-d]pyrimidines with benzenesulfonamide (B165840) moieties | Position 3 | Sulfanilamide, sulfathiazole, sulfadiazine, etc. | Anticancer (MCF-7) | Derivatives containing sulfadoxine (B1681781) and sulfadimethoxazine moieties showed higher activity than the reference drug, Doxorubicin. | alliedacademies.org |
Synthesis of Analogs with Modified N-substituents
Modification of the N-substituent at the 4-position of the thieno[2,3-d]pyrimidine ring is a critical strategy for tuning the compound's biological activity and physicochemical properties. While the benzyl (B1604629) group is a common starting point, replacing it with other amines allows for extensive exploration of the binding pocket of target proteins.
The general and most direct method for synthesizing these analogs involves the nucleophilic aromatic substitution of a 4-chlorothieno[2,3-d]pyrimidine precursor with a diverse range of primary or secondary amines. nih.govnih.gov This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often in the presence of a base such as triethylamine (TEA) to neutralize the HCl generated during the reaction. ultraphysicalsciences.orgnih.gov
This approach has been used to synthesize a wide variety of analogs. For example, a series of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamides were prepared by reacting a 2,4-dichlorothieno[2,3-d]pyrimidine intermediate first with various substituted anilines and then with a second amine. ijacskros.com In another study, morpholine, N-methylpiperazine, and N-phenylpiperazine were introduced at the 4-position to generate potent cytotoxic agents. nih.govnih.gov The reaction of 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with methylisothiocyanate can also lead to N-substituted imino derivatives, which can be further modified. ekb.eg
| Precursor | Reagent (N-substituent source) | Reaction Conditions | Resulting N-Substituent | Reference |
|---|---|---|---|---|
| 4-Chlorothieno[2,3-d]pyrimidine | Morpholine | Ethanol:Isopropanol (1:1), TEA, 80°C | Morpholinyl | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine | N-Methylpiperazine / N-Phenylpiperazine | - | N-Methylpiperazinyl / N-Phenylpiperazinyl | nih.gov |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | p-Toluidine | - | p-Tolyl | ijacskros.com |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Aniline | - | Phenyl | ijacskros.com |
| 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | Methylisothiocyanate | Pyridine (B92270), reflux | 3-Methyl-4-imino | ekb.eg |
Exploration of Fused Ring System Modifications
Altering the core heterocyclic scaffold of this compound represents a more advanced derivatization strategy. These modifications, which include expanding the fused ring system or performing bioisosteric replacements, can profoundly alter the molecule's shape, electronic properties, and interaction with biological targets.
One approach involves the synthesis of tricyclic systems where another ring is fused to the thieno[2,3-d]pyrimidine core. For example, novel thieno[2,3-d]pyrimidines containing a cyclohexane (B81311) ring fused with a five- or six-membered heterocyclic moiety have been designed and synthesized. rsc.org The synthetic strategy for these complex molecules often involves building the thienopyrimidine ring first, followed by the construction of the additional fused rings through multi-step sequences that can include key reactions like the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation. rsc.org
Another strategy is the synthesis of related fused systems that are isomers or bioisosteres of the original scaffold. For instance, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which incorporate a pyridine ring fused to the thiophene, have been synthesized from substituted thieno[2,3-b]pyridines. mdpi.com Modifications can also lead to different isomeric forms, such as the thieno[3,2-d]pyrimidine (B1254671) system, which has also been functionalized with N-benzylamine groups. researchgate.net The synthesis of these isomeric scaffolds often starts from different thiophene precursors, for example, using 4-chlorothieno[3,2-d]pyrimidine (B95853) to react with benzylamine. nih.gov Such fundamental changes to the core structure are crucial for exploring new chemical space and identifying novel pharmacophores. scielo.br
| Modification Strategy | Resulting Fused System | Synthetic Approach | Key Precursor/Reaction | Reference |
|---|---|---|---|---|
| Annulation (Ring Fusion) | Cyclohexane-fused thieno[2,3-d]pyrimidines | Multi-step sequence building additional rings onto the core. | Gewald reaction, Dieckmann cyclization | rsc.org |
| Bioisosteric Replacement/Isomerism | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Cyclization of substituted thieno[2,3-b]pyridines. | Reaction of 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivatives. | mdpi.com |
| Isomer Synthesis | Thieno[3,2-d]pyrimidine | Nucleophilic substitution on the isomeric chloro-precursor. | 4-Chlorothieno[3,2-d]pyrimidine | researchgate.netnih.gov |
| Annulation (Ring Fusion) | nih.govBenzothieno[3,2-e] nih.govijacskros.comrsc.orgtriazolo[4,3-a]pyrimidines | Construction of a triazole ring onto the benzothieno[3,2-d]pyrimidine core. | Cyclization of a hydrazinyl intermediate. | researchgate.net |
Molecular Structure and Conformational Analysis
Crystallographic Insights of N-benzylthieno[2,3-d]pyrimidin-4-amine
While detailed single-crystal X-ray diffraction data for this compound is not extensively published, a comprehensive analysis of its close structural isomer, N-benzylthieno[3,2-d]pyrimidin-4-amine, provides significant insights into the expected molecular geometry and crystal packing. nih.govresearchgate.netiucr.org The key difference between these isomers is the orientation of the thiophene (B33073) ring relative to the pyrimidine (B1678525) ring. The data from the thieno[3,2-d] isomer reveals a structure with two independent molecules in the asymmetric unit, which are geometrically similar. nih.govresearchgate.netiucr.org
Table 1: Crystallographic Data for N-benzylthieno[3,2-d]pyrimidin-4-amine
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁N₃S |
| Molecular Weight (Mr) | 241.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.3430 (4) |
| b (Å) | 9.46296 (16) |
| c (Å) | 12.8221 (2) |
| β (°) | 94.3231 (17) |
| Volume (V) (ų) | 2340.30 (7) |
| Z | 8 |
| Temperature (K) | 120 |
| Radiation | Mo Kα |
Data sourced from crystallographic analysis of the thieno[3,2-d] isomer. nih.goviucr.org
Crystallographic analysis of the thieno[3,2-d] isomer shows that the fused nine-membered thienopyrimidine core is essentially planar. nih.govresearchgate.net This planarity arises from the aromatic nature of the fused ring system. The root-mean-square (r.m.s.) deviations for the two independent molecules in the crystal structure are minimal, at 0.020 Å and 0.012 Å, confirming a flat conformation. nih.goviucr.org The dihedral angle formed between the six-membered pyrimidine and five-membered thiophene rings is very small, measured at 2.53° and 1.24° for the two molecules, respectively, further underscoring the coplanarity of the core structure. nih.govresearchgate.net It is expected that the thieno[2,3-d] core of the title compound would adopt a similarly planar conformation.
The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the solid state of the thieno[3,2-d] isomer, intermolecular hydrogen bonds and other weak interactions play a crucial role in stabilizing the crystal structure. nih.govresearchgate.net
Key interactions include classical N–H···N hydrogen bonds, where the amine proton (H4) of one molecule interacts with a pyrimidine nitrogen (N1) of an adjacent molecule. nih.goviucr.org These interactions link individual molecules into chains that extend along the c-axis. nih.govresearchgate.net
Table 2: Hydrogen Bond Geometry (Å, °) for N-benzylthieno[3,2-d]pyrimidin-4-amine
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N4–H4···N1i | 0.88 | 2.11 | 2.981(1) | 170 |
| N4A–H4A···N1Aii | 0.88 | 2.15 | 3.003(1) | 164 |
Symmetry codes: (i) x, –y+0.5, z+0.5; (ii) x, –y+1.5, z–0.5. Data represents the N–H···N interactions in the thieno[3,2-d] isomer. nih.gov
Spectroscopic Characterization Methodologies
Spectroscopic techniques are essential for confirming the molecular structure of this compound and elucidating the connectivity of its atoms in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's structure.
In the ¹H NMR spectrum of related thieno[2,3-d]pyrimidine (B153573) derivatives, characteristic signals are observed. pensoft.net The proton on the pyrimidine ring typically appears as a singlet in the downfield region. The protons on the thiophene ring also appear as distinct signals. The methylene (B1212753) (CH₂) protons of the benzyl (B1604629) group typically resonate as a doublet, coupled to the adjacent N-H proton. The aromatic protons of the benzyl ring usually appear as a multiplet. The amine (NH) proton itself can be observed, often as a triplet if coupled to the methylene group. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. sapub.orgresearchgate.net For this compound (C₁₃H₁₁N₃S), the expected monoisotopic mass is approximately 241.07 g/mol . echemi.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 241, confirming the molecular formula. researchgate.net
The fragmentation of the molecular ion can provide further structural evidence. Common fragmentation pathways for related structures often involve cleavage of the bond between the benzyl group and the amine, known as alpha-cleavage. libretexts.org This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the spectrum of benzyl-containing compounds. Another major fragment would correspond to the remaining thieno[2,3-d]pyrimidin-4-amine (B81154) radical cation. Further fragmentation of the thienopyrimidine ring can also occur, leading to a characteristic pattern that helps confirm the identity of the heterocyclic core. sapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its molecular structure.
The key functional groups in this molecule are the secondary amine (N-H) group, the aromatic rings (C-H and C=C), the C-N bonds, and the fused heterocyclic thienopyrimidine system (C=N).
Expected Vibrational Modes:
N-H Stretching: As a secondary amine, a characteristic N-H stretching vibration is expected. This typically appears as a single, sharp to medium band in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretching: The C-H bonds on the benzene (B151609) and thienopyrimidine rings will produce stretching vibrations typically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge of the benzyl group will exhibit symmetric and asymmetric stretching vibrations, usually found in the 2850-2960 cm⁻¹ region.
C=N and C=C Stretching: The pyrimidine ring contains C=N bonds, and both the heterocyclic system and the benzene ring contain C=C bonds. These stretching vibrations give rise to a series of sharp, medium-to-strong bands in the fingerprint region, typically between 1450 cm⁻¹ and 1650 cm⁻¹. For instance, in related benzo[2,3-d]pyrimidin-4-one structures, a C=N double bond absorption is noted at 1625 cm⁻¹.
N-H Bending: The in-plane bending vibration of the N-H group is expected to appear in the 1550-1650 cm⁻¹ range.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic and appear in the 675-900 cm⁻¹ region. Their exact position and number can provide information about the substitution pattern of the aromatic ring.
The following table summarizes the expected IR absorption bands and their corresponding functional groups, with comparative data from similar structures where available.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | A single peak, characteristic of secondary amines. |
| Bending | 1550 - 1650 | May overlap with C=C and C=N stretching bands. | |
| Aromatic Rings (C-H) | Stretching | 3000 - 3100 | Typically multiple weak to medium sharp bands. |
| Out-of-plane Bending | 675 - 900 | Provides information on ring substitution. | |
| Aliphatic (-CH₂-) | Asymmetric/Symmetric Stretching | 2850 - 2960 | Confirms the presence of the methylene bridge in the benzyl group. |
| Heterocycle/Aromatic (C=N, C=C) | Stretching | 1450 - 1650 | A series of sharp bands. A related compound shows a C=N band at 1625 cm⁻¹. |
| C-N Bonds | Stretching | 1250 - 1350 | Aromatic amine C-N stretching. |
Biological Activity and Mechanistic Investigations Pre Clinical/in Vitro Focus
General Biological Significance of Thienopyrimidines
Thienopyrimidines are recognized for their versatile therapeutic potential, exhibiting a range of biological effects including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov Their efficacy stems from the unique chemical and pharmacological characteristics of the fused thieno-pyrimidine core, which serves as a versatile platform for drug design. researchgate.net The structural analogy to purines makes them excellent candidates for interacting with ATP-binding sites in various enzymes, particularly kinases. capes.gov.br This has led to the development of several thienopyrimidine-based compounds that have entered clinical trials or received FDA approval, underscoring their therapeutic relevance and favorable safety profiles. researchgate.netresearchgate.net The diverse biological activities are achieved through their interaction with specific molecular targets such as enzymes and receptors, thereby modulating cellular signaling pathways. researchgate.net
Enzyme Inhibition and Molecular Target Identification
The primary mechanism through which thienopyrimidines exert their biological effects is through the inhibition of various enzymes. The N-benzylthieno[2,3-d]pyrimidin-4-amine scaffold is particularly noted for its potential as a kinase inhibitor. researchgate.net
Kinase Inhibition Studies
The thieno[2,3-d]pyrimidine (B153573) core is a well-established scaffold for the development of potent kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases. researchgate.netsci-hub.se
PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. Thieno[2,3-d]pyrimidine derivatives have been designed as PI3K inhibitors. For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines were synthesized and evaluated for their PI3K inhibitory activity. Notably, compounds with a 3-hydroxyphenyl substitution at the 2nd position of the thienopyrimidine core demonstrated significant inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. The thieno[2,3-d]pyrimidine scaffold has been utilized to develop potent EGFR inhibitors. For example, hybridization of the thieno[2,3-d]pyrimidine scaffold with the side chain of a furanopyrimidine aurora kinase inhibitor led to compounds with highly potent EGFR inhibitory activity, with IC50 values in the nanomolar range. sci-hub.se
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. In one study, a series of derivatives were designed based on the structural characteristics of known VEGFR-2 inhibitors, with one compound exhibiting an IC50 value of 0.23 µM, comparable to the reference drug sorafenib. nih.gov
Other Kinase Targets: The versatility of the thienopyrimidine scaffold extends to a range of other kinases. Derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, with some compounds exhibiting IC50 values in the single-digit nanomolar range. sci-hub.se Additionally, thieno[2,3-d]pyrimidines have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), with a patent identifying this compound as a potential CDK inhibitor. google.com Furthermore, studies have demonstrated the potential of this scaffold to target atypical protein kinase C (aPKC), which is involved in vascular permeability. nih.gov
| Compound/Derivative Series | Target Kinase | Inhibitory Activity (IC50/ % Inhibition) | Reference |
|---|---|---|---|
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines (Compound VIb) | PI3Kβ | 72% inhibition at 10 µM | nih.gov |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines (Compound VIb) | PI3Kγ | 84% inhibition at 10 µM | nih.gov |
| Hybrid thieno[2,3-d]pyrimidine-furanopyrimidine (Compound 32) | EGFR | 8 nM | sci-hub.se |
| Hybrid thieno[2,3-d]pyrimidine-furanopyrimidine (Compound 33) | EGFR | 7 nM | sci-hub.se |
| Thieno[2,3-d]pyrimidine derivative (Compound 17f) | VEGFR-2 | 0.23 µM | nih.gov |
| 6-Substituted thieno[2,3-d]pyrimidine derivatives (Compounds 8, 9, 10, 11) | FLT3 | Single-digit nanomolar IC50s | sci-hub.se |
| This compound | CDK | Mentioned as potential inhibitor | google.com |
| Tricyclic thieno[2,3-d]pyrimidine (Compound 7l) | aPKCι | Favorable selectivity profile | nih.gov |
Inhibition of Methyltransferases
While the primary focus has been on kinase inhibition, the thienopyrimidine scaffold also shows potential for inhibiting other enzyme classes. For instance, derivatives of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have been investigated for their antimicrobial activity, with docking studies suggesting a potential for partial inhibition of the tRNA (guanine-N1)-methyltransferase (TrmD) in P. aeruginosa.
Exploration of Other Potential Molecular Targets
The therapeutic potential of thienopyrimidines is not limited to kinases and methyltransferases. A patent has identified this compound and related fused pyrimidines as inhibitors of p97, an ATPase involved in protein quality control, suggesting a broader range of molecular targets for this chemical class. google.com
Mechanistic Insights into Enzyme-Inhibitor Interactions
Molecular modeling and structure-activity relationship (SAR) studies have provided insights into how thienopyrimidine derivatives bind to their target enzymes. For many kinase inhibitors, the thieno[2,3-d]pyrimidine core acts as a scaffold that mimics the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket of the kinase. The substitutions on this core are crucial for determining the potency and selectivity of the inhibitor. For example, in the case of VEGFR-2 inhibitors, molecular docking studies have been used to investigate the binding interactions within the active site. nih.gov Similarly, for PI3K inhibitors, docking studies have shown a comparable binding mode to known inhibitors. nih.gov
Modulation of Biological Pathways
By inhibiting key enzymes, thienopyrimidine derivatives can modulate various biological pathways critical for cell function and disease progression. For instance, inhibitors of PI3K and EGFR directly impact the PI3K-Akt-mTOR and MAPK signaling pathways, respectively, which are central to cell growth, proliferation, and survival. sci-hub.senih.gov Inhibition of VEGFR-2 disrupts the signaling cascade that leads to angiogenesis. nih.gov Furthermore, a derivative of atypical protein kinase C (aPKC) inhibitor was shown to prevent TNF-α induced NFκB activation, a key pathway in inflammation. nih.gov The ability of these compounds to interfere with these fundamental cellular processes underscores their potential as therapeutic agents for a variety of diseases, most notably cancer.
Impact on Cell Proliferation (e.g., specific cancer cell lines)
Derivatives of the thieno[2,3-d]pyrimidine core structure have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. acs.org These compounds are explored for their potential as anticancer agents, with studies indicating that their mechanism of action can involve the inhibition of key enzymes in cell growth and proliferation, such as dihydrofolate reductase (DHFR) and various kinases. acs.orgnih.gov
One study highlighted a derivative, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which showed notable cytotoxic activity across nearly all cancer cell lines in the NCI 60 cell line screen, with a mean growth percentage of 51.01%. mdpi.com This compound was particularly effective against the melanoma cell line MDA-MB-435, with a growth percentage of -31.02%. mdpi.com The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest. jst.go.jpbohrium.com For instance, certain hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives have been shown to induce G2/M- and S-phase cell cycle arrest in HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. jst.go.jp
The inhibitory effects of thieno[2,3-d]pyrimidine derivatives have been documented across a range of cancer cell lines, as detailed in the table below.
| Compound Type | Cell Line | Activity Metric | Value |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | Growth Percent (GP) | -31.02% |
| Thieno[2,3-d]pyrimidine derivative 9c | Colon Cancer (HCT-116) | IC50 | 0.904 ± 0.03 µM |
| Thieno[2,3-d]pyrimidine derivative 10e | Breast Cancer (MCF-7) | IC50 | 14.5 ± 0.30 μM |
| Thieno[2,3-d]pyrimidine derivative 10b | Breast Cancer (MCF-7) | IC50 | 19.4 ± 0.22 μM |
| Thieno[2,3-d]pyrimidine derivative 5b | EGFRWT | IC50 | 37.19 nM |
| Thieno[2,3-d]pyrimidine derivative 5b | EGFRT790M | IC50 | 204.10 nM |
| Thieno[2,3-d]pyrimidine derivative l | Breast Cancer (MDA-MB-231) | IC50 | 27.6 μM |
Antioxidant Activity and Related Mechanisms
Several derivatives of thieno[2,3-d]pyrimidine have been investigated for their antioxidant properties. ijpsonline.com The antioxidant potential of these compounds is typically evaluated through their ability to scavenge free radicals, which is a key mechanism in mitigating oxidative stress. ijpsonline.comijpsonline.com Commonly used in vitro assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide radical scavenging methods. x-mol.netresearchgate.net
Research has shown that certain 1,2,4-triazole (B32235) linked thieno[2,3-d]pyrimidine derivatives exhibit significant radical scavenging activity. researchgate.net For example, one such derivative, compound 7j, demonstrated promising antioxidant activity in the DPPH assay with an IC50 value of 8.161 µM. x-mol.net The antioxidant capacity of these molecules is often influenced by the nature and position of substituents on the aromatic rings. x-mol.net The presence of electron-withdrawing groups has been noted to contribute to the radical scavenging ability of these compounds. researchgate.net
The table below summarizes the antioxidant activity of selected thieno[2,3-d]pyrimidine derivatives.
| Compound Type | Assay | Activity Metric | Value |
| 1,2,4-triazole linked thieno[2,3-d]pyrimidine (7j) | DPPH Scavenging | IC50 | 8.161 µM |
| Chromenopyrimidinethione derivative (2a) | DPPH and ABTS | - | Most potent in the series |
| 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives | DPPH, NO, H2O2 | - | Exhibited antioxidant properties |
Anti-Infective Properties (e.g., Antimicrobial, Antiviral, Antifungal)
The thieno[2,3-d]pyrimidine scaffold has been a fruitful area of research for the development of new anti-infective agents. mdpi.com Derivatives of this structure have shown a broad spectrum of activity against various bacterial, fungal, and viral pathogens. researchgate.netsemanticscholar.org
In the realm of antibacterial research, thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Some of these compounds have shown minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov The antimicrobial efficacy of these compounds is often linked to the specific substitutions on the thieno[2,3-d]pyrimidine core. mdpi.com
In terms of antifungal activity, various thieno[2,3-d]pyrimidine derivatives have been screened against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net Certain compounds have exhibited significant antifungal effects, with MIC values that suggest their potential for further development. mdpi.comresearchgate.net For instance, a derivative, compound 8iii, showed notable activity against Candida albicans and Candida parapsilosis with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively. mdpi.com
Furthermore, the antiviral potential of this class of compounds has also been explored. researchgate.net Studies have reported the synthesis and evaluation of novel thieno[2,3-d]pyrimidine hydrazones and their C-nucleosides against influenza virus H5N1. researchgate.net
The table below provides a summary of the anti-infective activity of representative thieno[2,3-d]pyrimidine derivatives.
| Compound Type | Organism | Activity Metric | Value |
| Thienopyrimidine derivative 6c | Various microorganisms | MIC | 4-16 μg/mL |
| Thienopyrimidine derivative 8b | Various microorganisms | MIC | 4-16 μg/mL |
| Thienopyrimidine derivative 9a | Various microorganisms | MIC | 4-16 μg/mL |
| Thienopyrimidine derivative 9b | Various microorganisms | MIC | 4-16 μg/mL |
| Thieno[2,3-d]pyrimidinedione 1 & 2 | Gram-positive bacteria | MIC | 2-16 mg/L |
| Thieno[2,3-d]pyrimidine derivative 8iii | Candida albicans | MIC | 31.25 µg/mL |
| Thieno[2,3-d]pyrimidine derivative 8iii | Candida parapsilosis | MIC | 62.5 µg/mL |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of bioactive molecules. For the thieno[2,3-d]pyrimidine scaffold, these studies have provided valuable insights into how structural modifications influence biological activities such as anticancer, antioxidant, and antimicrobial effects.
Positional and Substituent Effects on Biological Activity
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the thiophene (B33073) and pyrimidine (B1678525) rings. mdpi.com For anticancer activity, variations in substituents on the thiophene core have shown that compounds with a cyclohexyl moiety are often more active, whereas phenyl derivatives tend to exhibit lower activity. mdpi.com The presence of specific groups at the C-2 and C-4 positions of the pyrimidine ring is also critical. For instance, a 4-methoxyphenyl (B3050149) or 3,4,5-trimethoxyphenyl group at the C-2 position and a carbonyl group at the C-4 position have been identified as essential for anticancer activity in some series. jst.go.jp
In the context of antioxidant activity, the presence of electron-withdrawing groups on the aryl ring of thieno[2,3-d]pyrimidine derivatives has been shown to enhance their radical scavenging capabilities. x-mol.net The specific placement of these substituents can significantly impact the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.
Correlation between Structural Features and Potency
A clear correlation exists between the structural features of thieno[2,3-d]pyrimidine derivatives and their biological potency. In terms of anticancer effects, the fusion of a cycloalkyl ring to the thiophene moiety is a major determinant of antitumor activity, with the size of the ring influencing the potency. jst.go.jp Furthermore, the introduction of different amines into the synthetic protocol for thieno[2,3-d]pyrimidine derivatives has allowed for the evaluation of the relationship between the pyrimidine side chain structure and anticancer activity. mdpi.com For example, the 2-(benzylamino) group has been identified as a key feature in a highly active compound against melanoma cells. mdpi.com
The potency of antimicrobial agents based on this scaffold is also closely tied to their molecular structure. For instance, in a series of thieno[2,3-d]pyrimidinediones, the unconstrained derivatives displayed more potent antibacterial activity against Gram-positive pathogens compared to their constrained counterparts. nih.gov
Comparative Analysis with Structural Analogs
Comparative analyses of structural analogs have further elucidated the SAR of thieno[2,3-d]pyrimidines. A noteworthy comparison is between the isomeric thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. Studies have shown that on the same cancer cell lines, thieno[2,3-d]pyrimidine derivatives are generally more potent than their thieno[3,2-d]pyrimidine (B1254671) counterparts, highlighting the importance of the fusion pattern of the heterocyclic rings. mdpi.com
Furthermore, the introduction of additional fused rings, such as a triazole ring to form thieno[2,3-d] mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, can significantly enhance cytotoxic activity against cancer cell lines. nih.gov The nature of the substituent on this appended triazole ring also plays a crucial role in determining the potency and selectivity of the compound. nih.gov For example, a 2-(4-bromophenyl) or a 2-(anthracen-9-yl) substituent on the triazole moiety has been shown to result in excellent potency against MCF-7 breast cancer cells. mdpi.com
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the potential mechanism of action of a compound by simulating its interaction with a biological target. While the thieno[2,3-d]pyrimidine (B153573) scaffold is of significant interest in medicinal chemistry, specific molecular docking studies detailing the binding of N-benzylthieno[2,3-d]pyrimidin-4-amine to specific protein targets are not extensively detailed in publicly available literature. Research on analogous compounds, however, has explored interactions with targets such as Fibroblast Growth Factor Receptor 1 (FGFR1) and tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.netnih.gov
The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. Binding affinity, often expressed as a docking score or in units of energy (kcal/mol), quantifies the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction. For a given target, simulations would place this compound into the active site in various conformations, and scoring functions would calculate the most energetically favorable pose.
Docking simulations also identify the specific amino acid residues within the protein's binding pocket that are critical for the ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. For this compound, the pyrimidine (B1678525) ring's nitrogen atoms and the amine group's hydrogen atom are potential hydrogen bond donors and acceptors, while the benzyl (B1604629) and thiophene (B33073) rings can participate in hydrophobic and aromatic interactions. Identifying these key residues is fundamental for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs. However, specific reports identifying the key interacting residues for this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By correlating structural or physicochemical properties (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized molecules.
A QSAR model is typically expressed as an equation where biological activity is a function of one or more molecular descriptors. The predictive power of a model is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). A high value for these metrics indicates a robust and reliable model. The development of a predictive QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. While QSAR studies have been performed on various classes of heterocyclic compounds, a specific, validated model for a series centered on this compound is not described in the reviewed literature.
Table 1: Representative Statistical Metrics in QSAR Modeling
| Metric | Description | Typical Value for a Good Model |
|---|---|---|
| R² | Coefficient of determination; indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |
| Q² | Cross-validated R²; measures the predictive ability of the model on data not used in its training. | > 0.5 |
| RMSE | Root Mean Square Error; measures the average magnitude of the errors in the predictions. | As low as possible |
This table describes the general parameters used in QSAR studies; specific model data for this compound is not available.
QSAR models rely on molecular descriptors, which are numerical representations of a molecule's properties. These can be broadly categorized into descriptors for lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges), and steric effects (e.g., molecular weight, molar refractivity). nih.gov The analysis of which descriptors are most influential in the QSAR equation provides crucial insights into the structural requirements for enhancing biological activity. For instance, a positive correlation with LogP would suggest that increasing lipophilicity could lead to higher potency. A specific analysis of the key physicochemical descriptors for this compound's activity would require a dedicated QSAR study, which is not currently available.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. samipubco.comdergipark.org.tr It can be used to predict a wide range of molecular properties, including optimized molecular geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO and LUMO). The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a particularly important descriptor, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
While DFT is a standard tool for characterizing novel compounds, specific published studies detailing DFT calculations and the resulting electronic properties for this compound could not be identified in the available literature. Such a study would provide valuable information on its molecular electrostatic potential, bond lengths, and angles, further elucidating its structural and electronic characteristics.
Electronic Properties and Reactivity Analysis
Density Functional Theory (DFT) calculations are frequently employed to understand the electronic structure, reactivity, and stability of thieno[2,3-d]pyrimidine derivatives. researchgate.net Such studies provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how a molecule will interact with biological targets. researchgate.netnih.gov
For the thieno[2,3-d]pyrimidine scaffold, DFT studies reveal how substituents influence the electronic properties of the entire molecule. researchgate.net Analysis of the HOMO-LUMO energy gap helps in determining the chemical reactivity and kinetic stability of the compound. A smaller energy gap generally implies higher reactivity. mdpi.com MEP maps are used to visualize the charge distribution and identify regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic or nucleophilic attack, respectively. These maps are critical for understanding potential hydrogen bonding interactions with protein residues. mdpi.comnih.gov For instance, in related thieno[2,3-d]pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are typically identified as electronegative regions, making them key sites for hydrogen bond acceptance in receptor binding. researchgate.net
Conformational Analysis and Stability Studies
The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates the ability to fit into the binding site of a target protein. Conformational analysis of this compound involves determining the preferred spatial arrangement of its constituent parts, particularly the rotational freedom around the chemical bonds connecting the benzyl group to the aminopyrimidine core.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profile. Various computational models are used to evaluate the drug-like properties of thieno[2,3-d]pyrimidine derivatives. ekb.egtandfonline.com
Prediction of Drug-Likeness and Pharmacokinetic Properties
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational studies on various series of thieno[2,3-d]pyrimidine derivatives consistently show that these compounds generally exhibit good drug-like properties. ekb.egmdpi.com They tend to comply with Lipinski's rules, suggesting a high probability of good oral bioavailability. nih.govmdpi.com
In silico pharmacokinetic predictions for this class of compounds suggest good gastrointestinal absorption. mdpi.commdpi.com The topological polar surface area (TPSA), a descriptor that correlates with drug permeability, is often calculated to be within acceptable ranges for oral absorption. ekb.eg
Table 1: Predicted Physicochemical and Drug-Likeness Properties for Representative Thieno[2,3-d]pyrimidine Derivatives
| Property | Predicted Value Range | Lipinski's Rule Guideline | Reference |
|---|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | ≤ 500 | mdpi.com |
| logP (Lipophilicity) | 2.0 - 4.5 | ≤ 5 | ekb.eg |
| Hydrogen Bond Donors | 1 - 2 | ≤ 5 | mdpi.com |
| Hydrogen Bond Acceptors | 3 - 5 | ≤ 10 | mdpi.com |
| TPSA (Ų) | 60 - 90 | < 140 | ekb.eg |
Metabolic Stability and Interaction with Cytochrome P450 Isoforms
The metabolic stability of a drug candidate is a critical factor influencing its half-life and dosing regimen. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for Phase I metabolism of xenobiotics. nih.govnih.gov In silico models are used to predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). unicamp.brnews-medical.net
Predictions for the thieno[2,3-d]pyrimidine scaffold indicate varied interactions with CYP isoforms. Some studies on specific derivative series predict a non-inhibitory effect against CYP2D6. nih.gov Other analyses suggest that compounds based on this scaffold might act as substrates or inhibitors for CYP1A2. mdpi.com Predicting the specific site of metabolism (SOM) on the this compound molecule helps in identifying metabolically labile positions. researchgate.net Such information is valuable for designing more stable analogs by modifying these sites.
Table 2: Predicted Cytochrome P450 Interaction Profile for Thieno[2,3-d]pyrimidine Analogs
| CYP Isoform | Predicted Interaction | Implication | Reference |
|---|---|---|---|
| CYP1A2 | Potential Substrate/Inhibitor | Possible involvement in metabolism; risk of drug-drug interactions | mdpi.com |
| CYP2D6 | Non-inhibitor | Lower risk of drug-drug interactions involving this isoform | nih.gov |
Plasma Protein Binding and Blood-Brain Barrier Penetration
The extent of binding to plasma proteins, such as albumin, influences a drug's distribution and availability to reach its target site. Concurrently, the ability to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting agents.
In silico models predict these properties based on physicochemical descriptors. For thieno[2,3-d]pyrimidine derivatives, predictions often indicate a low to very low ability to penetrate the BBB. nih.gov However, specific substitutions can alter this property, with some analogs showing moderate predicted BBB scores. mdpi.com This variability highlights the possibility of tuning CNS penetration through chemical modification. The predicted TPSA values for many analogs, generally below 90 Ų, are consistent with the potential for good membrane permeability, although specific BBB transport is a more complex phenomenon. mdpi.com
Virtual Screening and Library Design
The thieno[2,3-d]pyrimidine scaffold is widely utilized as a core structure in virtual screening and the design of compound libraries aimed at specific biological targets, particularly protein kinases. nih.govsci-hub.se Its structural similarity to adenine (B156593) allows it to function as an ATP-competitive inhibitor by targeting the hinge region of kinase domains. mdpi.com
Combinatorial virtual screening approaches have been used to design libraries of thieno[2,3-d]pyrimidine analogs as potential inhibitors of various oncogenic kinases. nih.govresearchgate.net For example, libraries have been designed and screened in silico against targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and KRAS G12D. tandfonline.comnih.govnih.govbenthamdirect.comnih.gov These virtual screening campaigns typically involve docking large numbers of virtual compounds into the crystal structure of the target protein to predict binding affinities and modes. nih.govresearchgate.net The most promising candidates identified through this process are then synthesized and subjected to biological evaluation, demonstrating the power of computational methods to accelerate the discovery of potent and selective inhibitors. rsc.orgnih.govnih.gov
Future Research Directions and Potential Applications
Design and Synthesis of Novel Thienopyrimidine Derivatives
The design and synthesis of novel thienopyrimidine derivatives are pivotal for expanding the chemical space and identifying compounds with enhanced potency and selectivity. researchgate.netresearchgate.net The structural versatility of the thieno[2,3-d]pyrimidine (B153573) core allows for modifications at various positions, influencing the compound's interaction with biological targets. nih.gov
Key synthetic strategies often commence from 2-aminothiophene precursors, which undergo cyclization reactions to form the fused pyrimidine (B1678525) ring. scielo.brnih.gov For instance, the Gewald reaction is a common method for synthesizing polysubstituted 2-aminothiophenes, which can then be treated with reagents like formamide (B127407) or isothiocyanates to construct the thienopyrimidine framework. scielo.brnih.gov Microwave-assisted synthesis has emerged as an efficient method for accelerating these reactions and improving yields. nih.gov
Future design strategies will likely focus on:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the N-benzylthieno[2,3-d]pyrimidin-4-amine structure with other functional groups or heterocyclic rings to improve pharmacokinetic properties and target engagement. nih.gov
Introduction of Diverse Substituents: Incorporating a variety of substituents on the benzyl (B1604629) ring and the thienopyrimidine core to probe structure-activity relationships (SAR). pensoft.net For example, the introduction of hydroxyl or morpholine (B109124) groups has been shown to be crucial for activity against certain kinases like PI3K. nih.gov
Hybrid Molecule Design: Combining the thienopyrimidine scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. researchgate.net
| Starting Material | Key Reaction | Product | Reference |
|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile | Cyclization with formamidine (B1211174) acetate | Thieno[2,3-d]pyrimidin-4-amine (B81154) | nih.gov |
| 2-Amino-3-ethoxycarbonylthiophene | Reaction with aryl isothiocyanates | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | mdpi.com |
| Pyranone, malononitrile, sulfur | Gewald reaction followed by Dimroth rearrangement | Substituted thieno[2,3-d]pyrimidines | scielo.brscienceopen.com |
| Substituted benzaldehydes and acetophenones | Condensation to chalcones, then cyclization with a hydrazine (B178648) intermediate | Thienopyrimidine-pyrazole hybrids | nih.govmdpi.com |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
A deeper understanding of the molecular and cellular mechanisms of action of this compound and its derivatives is crucial for their rational development as therapeutic agents. Many thienopyrimidine derivatives have been identified as kinase inhibitors, targeting enzymes like VEGFR-2, EGFR, and PI3K, which are pivotal in cancer cell signaling pathways. researchgate.netnih.govnih.govnih.gov
Future mechanistic studies will likely involve:
Target Identification and Validation: Employing techniques such as chemical proteomics and genetic screens to identify the direct molecular targets of novel thienopyrimidine derivatives.
Elucidation of Downstream Signaling Pathways: Investigating how the inhibition of identified targets by these compounds affects downstream signaling cascades, leading to cellular responses like apoptosis and cell cycle arrest. nih.gov For example, some derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov
Structural Biology Studies: Using X-ray crystallography and cryo-electron microscopy to determine the co-crystal structures of thienopyrimidine derivatives bound to their target proteins. This will provide detailed insights into the binding mode and facilitate structure-based drug design.
Investigation of Resistance Mechanisms: Studying how cancer cells might develop resistance to thienopyrimidine-based inhibitors and designing strategies to overcome this resistance.
Development of Targeted Pharmacological Probes
The development of targeted pharmacological probes based on the this compound scaffold can be a powerful tool for chemical biology research. These probes can be used to identify and validate new drug targets, study biological pathways, and visualize molecular processes in living cells.
The design of such probes often involves the introduction of a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, onto the thienopyrimidine core without significantly compromising its binding affinity for the target protein. The synthesis of these probes requires careful planning to ensure that the reporter group is attached at a position that does not interfere with the compound's biological activity.
Future efforts in this area will focus on:
Designing "Clickable" Probes: Incorporating bioorthogonal functional groups like alkynes or azides into the thienopyrimidine structure to allow for efficient and specific labeling of target proteins in complex biological systems.
Developing Photoactivatable Probes: Creating probes that can be activated by light to covalently bind to their target proteins, enabling precise spatial and temporal control over target labeling.
Synthesizing Probes for In Vivo Imaging: Developing probes with suitable pharmacokinetic properties for use in animal models to visualize target engagement and drug distribution in vivo.
Exploration of New Biological Targets and Pathways
While much of the research on thienopyrimidine derivatives has focused on their anticancer properties, particularly as kinase inhibitors, there is a growing interest in exploring their potential against other diseases. nih.gov The structural similarity of the thienopyrimidine scaffold to purines suggests that these compounds could interact with a wide range of biological targets. researchgate.net
Future research will aim to:
Screen against Diverse Target Classes: Systematically screen libraries of thienopyrimidine derivatives against a broad panel of biological targets, including other enzyme families (e.g., proteases, phosphatases), G-protein coupled receptors (GPCRs), and ion channels.
Investigate Anti-infective Properties: Explore the potential of thienopyrimidine derivatives as antibacterial, antifungal, antiviral, and antiparasitic agents. nih.gov For instance, some derivatives have shown promising activity against Helicobacter pylori by inhibiting its respiratory complex I. nih.gov
Explore Neurological and Inflammatory Applications: Evaluate the efficacy of these compounds in models of neurodegenerative diseases and inflammatory conditions. researchgate.net
| Target Class | Specific Target Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | VEGFR-2, EGFR, PI3K, FLT3 | Cancer | nih.govnih.govnih.gov |
| Enzymes | Respiratory Complex I (H. pylori), Diacylglycerol acyltransferase 1 (DGAT-1) | Infectious Diseases, Metabolic Disorders | nih.govtandfonline.com |
| Proteases | Falcipain-2 (Plasmodium falciparum) | Malaria | nih.gov |
Integration of Experimental and Computational Approaches
The integration of experimental and computational methods is becoming increasingly important in modern drug discovery and will be instrumental in advancing the research on this compound and its derivatives. frontiersin.org Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding of these compounds to their targets and help rationalize structure-activity relationships. nih.gov
Future research will benefit from a synergistic approach that combines:
In Silico Screening: Using computational methods to screen large virtual libraries of thienopyrimidine derivatives to prioritize compounds for synthesis and experimental testing.
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design novel thienopyrimidine derivatives with improved potency and selectivity.
ADME/Tox Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds early in the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of thienopyrimidine derivatives with their biological activity to guide the design of more potent compounds.
By combining these computational approaches with robust experimental validation, researchers can accelerate the discovery and development of new thienopyrimidine-based drugs with improved therapeutic profiles.
Q & A
Q. What are the common synthetic routes for preparing N-benzylthieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting 4-chlorothieno[2,3-d]pyrimidine with benzylamine in refluxing isopropyl alcohol, catalyzed by triethylamine, to displace the chloride . Reaction temperature (e.g., 60°C) and stoichiometric excess of benzylamine (1.3 equivalents) are critical for high yields. Alternative routes include the Niementowski reaction, where 2-amino-3-thiophenecarboxylate derivatives cyclize with formamide or urea at elevated temperatures (200°C) to form the thienopyrimidine core . Post-synthesis, purification via recrystallization (acetone or ethanol/water mixtures) improves purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions and purity. For example, the benzyl group’s protons appear as a doublet at δ 4.87 ppm (J = 6.0 Hz), while the thienopyrimidine core shows distinct signals at δ 8.52 ppm (HC2) and δ 8.14 ppm (HC6) . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 242.3). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy, with deviations >0.3% indicating impurities .
Q. What strategies address solubility challenges of this compound in biological assays?
- Methodological Answer : Solubility is enhanced by:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol for in vitro studies.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) via Sonogashira coupling or alkylation . For example, substituting the benzyl group with a pyridinylmethyl moiety improves aqueous solubility while maintaining activity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How is this compound purified post-synthesis, and what are common contaminants?
- Methodological Answer : Recrystallization from acetone or ethanol/water mixtures removes unreacted benzylamine and chloride byproducts . Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers or dimeric impurities. Common contaminants include:
- Unreacted 4-chlorothienopyrimidine (detected via Cl⁻ ion testing).
- Oxidized byproducts (e.g., sulfoxides), identifiable by LC-MS .
Advanced Questions
Q. How does X-ray crystallography resolve the conformational flexibility of this compound, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (120 K) reveals planarity of the thienopyrimidine core (dihedral angle: 2.53° between rings) and benzyl group orientation (dihedral angle: 69.49° relative to the core) . SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H···N interactions at 2.89 Å) . Data-to-parameter ratios >10:1 ensure model reliability. Disordered solvent molecules are handled via PART or ISOR constraints .
Q. How do structural modifications of this compound impact its antitubulin activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show:
- Benzyl Substitution : Para-chloro or nitro groups on the benzyl ring enhance cytotoxicity (IC₅₀: 17–278 nM in SKOV-3 cells) by improving tubulin binding .
- Core Functionalization : Ethynyl groups at C6 (via Sonogashira coupling) increase covalent binding to ErbB kinases, reducing IC₅₀ by 10-fold .
- Solubilizing Groups : Methoxy or pyrrolidinyl substitutions reduce logP values (<3) while retaining potency .
Q. How can conflicting cytotoxicity data between studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from:
- Assay Conditions : Standardize cell lines (e.g., MDA-MB-435 vs. SKOV-3) and incubation times (48–72 hrs) .
- Compound Purity : Verify via HPLC (>95% purity) and elemental analysis.
- Solvent Effects : DMSO concentrations >1% v/v may artifactually reduce activity . Replicate studies with freshly prepared stock solutions.
Q. What multi-step synthetic optimizations improve scalability of this compound?
- Methodological Answer :
- Step 1 : Optimize chloride displacement using continuous flow reactors (residence time: 30 min, 60°C) to enhance throughput .
- Step 2 : Replace column chromatography with antisolvent precipitation (water addition) for intermediate purification .
- Step 3 : Employ catalytic hydrogenation (Pd/C, H₂) for nitro-to-amine reduction instead of Fe/NH₄Cl to avoid metal residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
